2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a benzyl group, a thioether linkage, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Benzylation: The indole derivative is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Thioether Formation: The benzylated indole is reacted with a thiol compound, such as thiourea, to form the thioether linkage.
Isoxazole Ring Formation: The final step involves the formation of the isoxazole ring through a cyclization reaction using hydroxylamine and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Indoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
2-((1-benzyl-1H-indol-3-yl)thio)acetamide: Lacks the isoxazole ring but shares the indole and thioether moieties.
N-(5-methylisoxazol-3-yl)acetamide: Lacks the indole and thioether moieties but contains the isoxazole ring.
Uniqueness: 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-15-11-20(23-26-15)22-21(25)14-27-19-13-24(12-16-7-3-2-4-8-16)18-10-6-5-9-17(18)19/h2-11,13H,12,14H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGQCIZHWARNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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